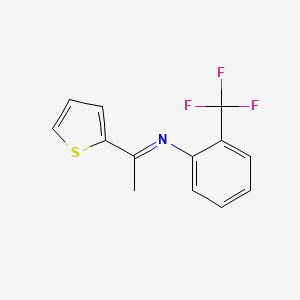
(1-Thiophen-2-yl-ethylidene)-(2-trifluoromethyl-phenyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Thiophen-2-yl-ethylidene)-(2-trifluoromethyl-phenyl)-amine is a compound that features a thiophene ring and a trifluoromethyl-substituted phenyl group
Preparation Methods
The synthesis of (1-Thiophen-2-yl-ethylidene)-(2-trifluoromethyl-phenyl)-amine typically involves the condensation of thiophene-2-carbaldehyde with 2-trifluoromethyl aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to scale up the synthesis efficiently .
Chemical Reactions Analysis
(1-Thiophen-2-yl-ethylidene)-(2-trifluoromethyl-phenyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. .
Scientific Research Applications
(1-Thiophen-2-yl-ethylidene)-(2-trifluoromethyl-phenyl)-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of sensors and other materials due to its unique electronic properties .
Mechanism of Action
The mechanism of action of (1-Thiophen-2-yl-ethylidene)-(2-trifluoromethyl-phenyl)-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. Molecular docking studies have shown that the compound can interact with DNA gyrase, suggesting its potential as an antimicrobial agent .
Comparison with Similar Compounds
Similar compounds to (1-Thiophen-2-yl-ethylidene)-(2-trifluoromethyl-phenyl)-amine include:
(E)-N-phenyl-N’-[1-(thiophen-2-yl)ethylidene]formohydrazide: This compound also features a thiophene ring and has been studied for its crystal structure and biological activity.
Methyl-N-[1-(thiophen-2-yl)propylidene]hydrazine-carbodithioate: This compound has a similar thiophene moiety and has been investigated for its structural properties.
2-Cyano-N’-(1-(thiophen-2-yl)ethylidene)-3-p-tolylacrylohydrazide: This compound is another thiophene derivative with potential antitumor and free radical scavenging activities.
Properties
Molecular Formula |
C13H10F3NS |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
1-thiophen-2-yl-N-[2-(trifluoromethyl)phenyl]ethanimine |
InChI |
InChI=1S/C13H10F3NS/c1-9(12-7-4-8-18-12)17-11-6-3-2-5-10(11)13(14,15)16/h2-8H,1H3 |
InChI Key |
JWFZCCROOBNXPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1C(F)(F)F)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















